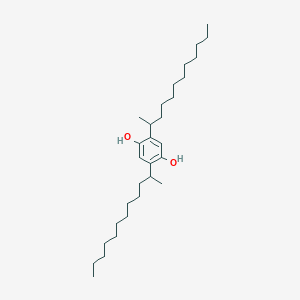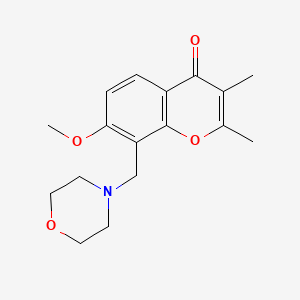
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Triphenylenediol, 1,2-dihydro-, trans- is an organic compound with the molecular formula C18H14O2. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the 1 and 2 positions of the dihydro form of triphenylene.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Triphenylenediol, 1,2-dihydro-, trans- typically involves the reduction of triphenylene derivatives. One common method is the catalytic hydrogenation of triphenylene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under controlled conditions to ensure the selective reduction of the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Triphenylenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated triphenylene derivatives.
Substitution: Various substituted triphenylene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Triphenylenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1,2-Triphenylenediol, 1,2-dihydro-, trans- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. Additionally, the compound’s aromatic structure allows it to intercalate with DNA and other nucleic acids, influencing their stability and function .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxybenzene:
1,2-Dihydroxyanthraquinone: Features hydroxyl groups on an anthraquinone backbone.
1,2-Dihydroxyphenanthrene: Similar structure but with a phenanthrene backbone.
Uniqueness
1,2-Triphenylenediol, 1,2-dihydro-, trans- is unique due to its specific arrangement of hydroxyl groups on the triphenylene backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
| 110835-84-2 | |
Fórmula molecular |
C18H14O2 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
Clave InChI |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Benzenesulfonyl)methyl]prop-2-en-1-yl ethyl carbonate](/img/structure/B13750504.png)

